An In-depth Technical Guide to the Chemical Properties of 2-Aminoheptanoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Aminoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoheptanoic acid, also known as homonorleucine, is a non-proteinogenic α-amino acid.[1][2][3] It is structurally similar to the proteinogenic amino acid leucine, with an extended linear alkyl side chain. This unique structure makes it a valuable building block in synthetic organic chemistry and drug development, particularly in the synthesis of peptides and other pharmacologically active molecules.[4][5] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and potential applications.
Chemical and Physical Properties
2-Aminoheptanoic acid is a white, crystalline solid.[4][6][7] It is characterized as a soluble (in water) and moderately acidic compound.[1] At physiological pH (7.3), it primarily exists as a zwitterion, where the amino group is protonated and the carboxyl group is deprotonated.[8]
General and Physicochemical Properties
The fundamental properties of 2-Aminoheptanoic acid are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| CAS Number | 1115-90-8 (for DL form) | [4][9][10] |
| 44902-02-5 (for S-enantiomer) | [1][7][11][12][13][14] | |
| Molecular Formula | C₇H₁₅NO₂ | [2][4][9][10] |
| Molecular Weight | 145.20 g/mol | [2][9][10] |
| Appearance | White to light-yellow powder or crystals | [4][6][7][12] |
| Melting Point | ~280 °C (decomposes) | [10] |
| 269-271 °C (S-enantiomer) | [7] | |
| Boiling Point | 251 °C at 760 mmHg (S-enantiomer, predicted) | [7] |
| Solubility | Soluble in water | [1][4] |
| pKa (Strongest Acidic) | 2.55 ± 0.24 (Predicted) | [4] |
| 2.85 (Predicted) | [1][15] | |
| pKa (Strongest Basic) | 9.53 (Predicted) | [1][15] |
| LogP | -1.4 (Predicted) | [1][15] |
| Topological Polar Surface Area | 63.3 Ų | [2][4] |
Molecular Structure and Isomerism
As an α-amino acid, 2-aminoheptanoic acid possesses a chiral center at the alpha-carbon (C2), the carbon atom adjacent to the carboxyl group. This results in two enantiomers: (S)-2-aminoheptanoic acid (L-form) and (R)-2-aminoheptanoic acid (D-form).[16] The generic term "2-aminoheptanoic acid" often refers to the racemic mixture (DL-form).
Caption: General chemical structure of 2-aminoheptanoic acid.
Synthesis and Reactions
While various synthetic routes exist, a common laboratory procedure involving 2-aminoheptanoic acid is its conversion to an ester, such as methyl 2-aminoheptanoate. This reaction, a Fischer esterification, is crucial for protecting the carboxylic acid group during peptide synthesis or other chemical modifications.
Experimental Protocol: Fischer Esterification of 2-Aminoheptanoic Acid
This protocol details the synthesis of methyl 2-aminoheptanoate using thionyl chloride as a catalyst.[5]
Materials:
-
2-Aminoheptanoic acid
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Suspend 2-aminoheptanoic acid in anhydrous methanol within a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Catalyst Addition: Cool the suspension in an ice bath. Add thionyl chloride dropwise to the stirred suspension.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the mixture and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the ether solution with a saturated sodium bicarbonate solution to neutralize any residual acid. Separate the organic layer.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude methyl 2-aminoheptanoate.
-
Purification: The crude product can be further purified by distillation under reduced pressure or through column chromatography on silica gel.
Caption: Workflow for the Fischer esterification of 2-aminoheptanoic acid.
Spectral Information
Detailed spectral data is available for 2-aminoheptanoic acid, which is essential for its identification and structural elucidation in research settings. Publicly available data includes:
-
¹³C NMR Spectra: Provides information on the carbon skeleton.[2]
-
IR Spectra: Helps identify functional groups, such as the amino and carboxyl groups.[2]
-
Raman Spectra: Offers complementary vibrational information to IR spectroscopy.[2]
Applications in Research and Development
2-Aminoheptanoic acid serves as a versatile compound with significant applications in various scientific fields.
-
Peptide Synthesis: It is used as a building block in the synthesis of peptides.[4] Its incorporation can modify the peptide's structure, stability, and biological activity.
-
Drug Development: As a non-proteinogenic amino acid, it is a valuable intermediate for creating novel pharmaceutical compounds.[5]
-
Biochemical Research: It is employed in studies related to protein synthesis and metabolism.[4]
-
Dietary Supplements: The compound has been explored for use in dietary supplements, particularly for athletes, due to its potential to enhance exercise performance and muscle recovery.[7]
-
Therapeutic Potential: Research has indicated potential therapeutic properties, including roles in wound healing, tissue repair, and possible applications in treating neurological disorders.[4]
References
- 1. Human Metabolome Database: Showing metabocard for 2-Aminoheptanoate (HMDB0094649) [hmdb.ca]
- 2. 2-Aminoheptanoic acid | C7H15NO2 | CID 227939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-aminoheptanoic acid (CHEBI:64304) [ebi.ac.uk]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Page loading... [guidechem.com]
- 8. 2-aminoheptanoate - MetaboAge [metaboage.info]
- 9. chemscene.com [chemscene.com]
- 10. 2-AMINOHEPTANOIC ACID | 1115-90-8 [chemicalbook.com]
- 11. (2S)-2-aminoheptanoic acid | C7H15NO2 | CID 5312965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (S)-2-Aminoheptanoic acid | 44902-02-5 [sigmaaldrich.com]
- 13. S-2-Aminoheptanoic acid | 44902-02-5 [chemicalbook.com]
- 14. Page loading... [guidechem.com]
- 15. Human Metabolome Database: Showing metabocard for 2-Aminoheptanoic acid (HMDB0242128) [hmdb.ca]
- 16. L-2-aminoheptanoic acid (CHEBI:40682) [ebi.ac.uk]
